

Application Notes and Protocols for Kinase Inhibition Assays

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Compound of Interest

Compound Name: 2-Amino-N-methylnicotinamide

CAS No.: 870997-87-8

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A Senior Application Scientist's Guide to Methodologies and Best Practices

Introduction: Navigating the Landscape of Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology. The development and characterization of small molecule kinase inhibitors are fundamental to advancing our understanding of cell signaling and creating novel therapeutics. This guide provides a comprehensive overview of the principles and practical protocols for conducting kinase inhibition assays.

Initially, this document was slated to focus on **2-Amino-N-methylnicotinamide**. However, a thorough review of the scientific literature reveals that this compound is predominantly studied in the context of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, rather than as a direct protein kinase inhibitor.^{[1][2][3][4]} While various nicotinamide derivatives have been explored as inhibitors for kinases such as Aurora

kinase and p38 kinase,^{[5][6][7]} there is a lack of substantial evidence supporting the use of **2-Amino-N-methylnicotinamide** for direct kinase inhibition assays.

To provide researchers, scientists, and drug development professionals with a robust and relevant guide, we will pivot our focus to a well-characterized and clinically significant multi-kinase inhibitor: Dasatinib. Dasatinib serves as an excellent exemplar for illustrating the methodologies and nuances of both biochemical and cell-based kinase inhibition assays. Its broad-spectrum activity and well-documented experimental applications provide a solid foundation for understanding the core principles of kinase inhibitor characterization.

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL, Src family kinases (SFK), c-KIT, and platelet-derived growth factor receptor (PDGFR).^{[8][9][10]} Its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases resistant to imatinib, underscores the importance of rigorous in vitro and in-cellulo characterization of kinase inhibitors.^{[9][11][12]}

This guide will delve into the practical aspects of utilizing Dasatinib in kinase inhibition assays, offering detailed protocols, data interpretation strategies, and troubleshooting advice to ensure the generation of reliable and reproducible results.

Physicochemical Properties of Dasatinib

A thorough understanding of the physicochemical properties of a kinase inhibitor is crucial for proper handling, storage, and experimental design.

Property	Value
IUPAC Name	N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Molecular Formula	C ₂₂ H ₂₆ ClN ₇ O ₂ S
Molecular Weight	488.01 g/mol
CAS Number	302962-49-8
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Store at -20°C

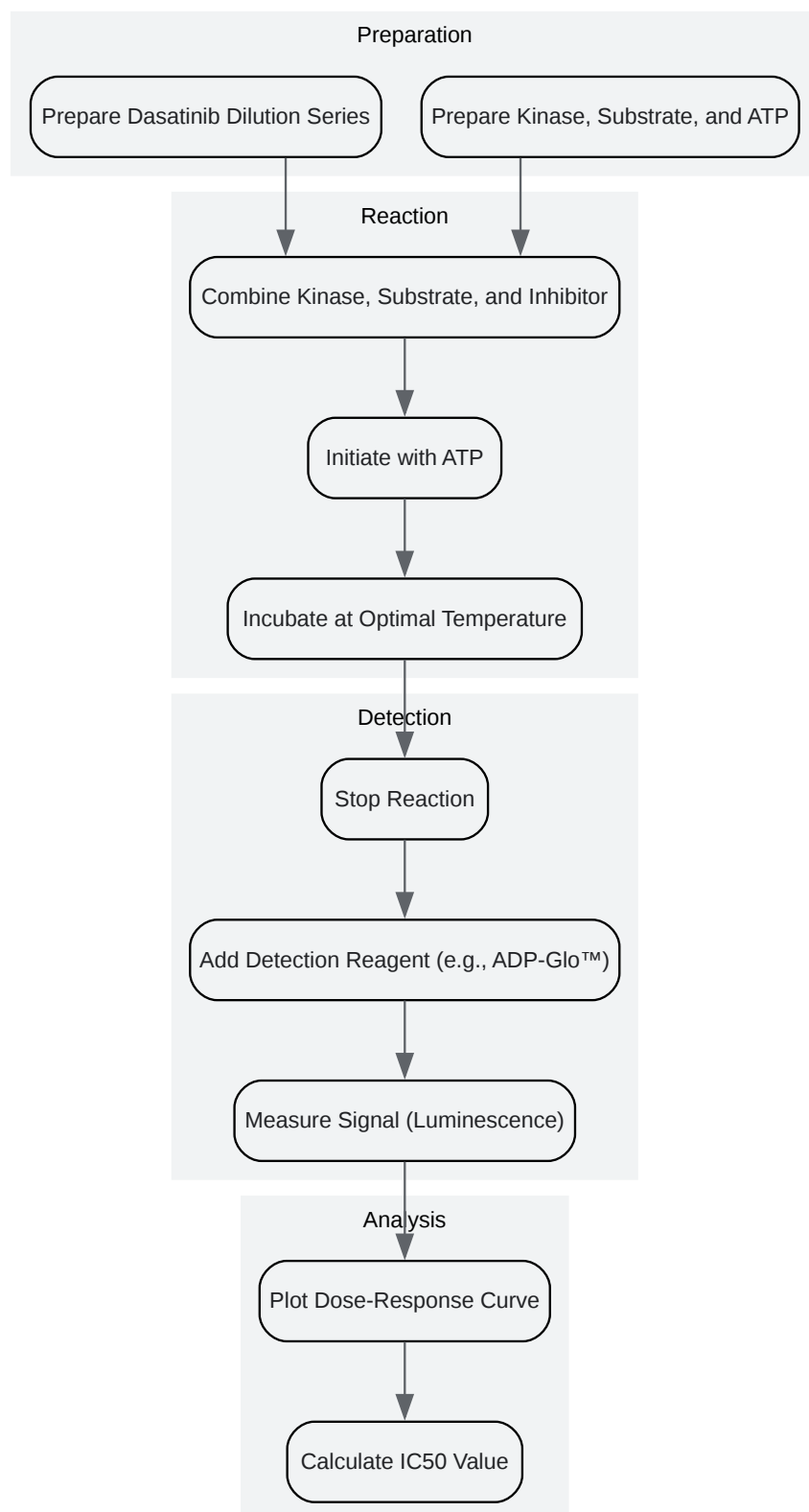
Biochemical Kinase Inhibition Assays

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound on a purified kinase. These assays measure the transfer of a phosphate group from ATP to a substrate, and the reduction in this activity in the presence of an inhibitor.

Principle of Biochemical Assays

The core of a biochemical kinase assay is to quantify the enzymatic activity of a kinase in a controlled, cell-free environment. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀), which is a measure of the inhibitor's potency. Various detection methods can be employed, including radiometric assays that use ³²P- or ³³P-labeled ATP, and non-radiometric methods such as fluorescence-based assays (e.g., ADP-Glo™, HTRF®) or luminescence-based assays.^{[13][14][15][16]}

Workflow for a Biochemical Kinase Assay



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Caption: Workflow of a typical biochemical kinase inhibition assay.

Detailed Protocol: In Vitro Src Kinase Inhibition Assay with Dasatinib

This protocol is adapted for a 96-well plate format using a luminescence-based ADP detection method.

Materials:

- Recombinant human Src kinase
- Poly(Glu, Tyr) 4:1 peptide substrate
- Dasatinib
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white, flat-bottom plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

- Dasatinib Preparation:
 - Prepare a 10 mM stock solution of Dasatinib in 100% DMSO.
 - Perform a serial dilution of the Dasatinib stock solution in kinase assay buffer to create a range of concentrations (e.g., 100 μM to 1 pM). The final DMSO concentration in the assay should not exceed 1%.
- Kinase Reaction Setup:

- In a 96-well plate, add 5 μL of each Dasatinib dilution or vehicle control (kinase assay buffer with the same final DMSO concentration) to the appropriate wells.
- Prepare a master mix containing Src kinase and the peptide substrate in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for linear reaction kinetics.
- Add 20 μL of the kinase/substrate master mix to each well.
- Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction:
 - Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (K_m) for the specific kinase to accurately determine the IC_{50} value for ATP-competitive inhibitors.
 - Initiate the kinase reaction by adding 25 μL of the ATP solution to each well.
 - Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
- Detection:
 - Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding 50 μL of ADP-Glo™ Reagent to each well, incubating for 40 minutes at room temperature, and then adding 100 μL of Kinase Detection Reagent and incubating for another 30 minutes.
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (wells with no kinase) from all other readings.

- Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of inhibitor (or no enzyme) as 0% activity.
- Plot the normalized activity against the logarithm of the Dasatinib concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Reported IC₅₀ Values for Dasatinib against Various Kinases

The potency of Dasatinib varies across different kinases, highlighting its multi-targeted nature.

Kinase Target	Reported IC ₅₀ (nM)
BCR-ABL	<1
SRC	0.5
LCK	1.1
YES	0.4
c-KIT	13
PDGFRβ	28
EphA2	16
FAK	0.2

Note: IC₅₀ values can vary depending on the assay conditions (e.g., ATP concentration, substrate used).[8]

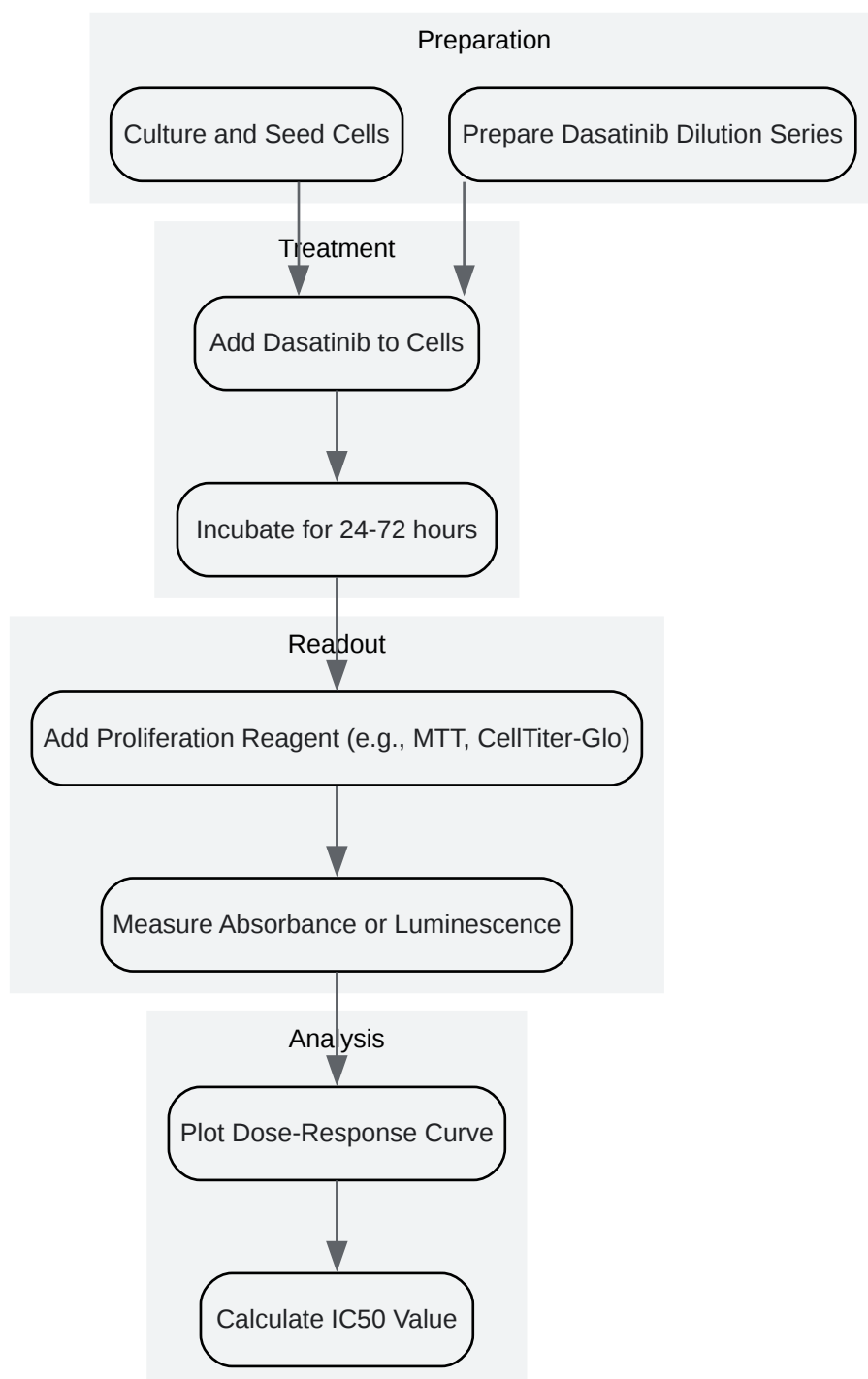
Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for evaluating an inhibitor's efficacy in a more physiologically relevant context. These assays assess the compound's ability to cross the cell membrane, engage its target kinase, and elicit a cellular response.[17]

Principle of Cell-Based Assays

Cell-based assays measure the downstream consequences of kinase inhibition within intact cells. This can include inhibition of cell proliferation, induction of apoptosis, or a reduction in the phosphorylation of a specific substrate of the target kinase.[17][18]

Workflow for a Cell-Based Assay (Cell Proliferation)



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Caption: Workflow of a typical cell-based proliferation assay.

Detailed Protocol: Cell Proliferation Assay (MTT) with Dasatinib

This protocol is designed to assess the anti-proliferative effects of Dasatinib on a cancer cell line known to be dependent on a Dasatinib-sensitive kinase (e.g., K562, a CML cell line expressing BCR-ABL).

Materials:

- K562 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Dasatinib
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well clear, flat-bottom plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest K562 cells in the logarithmic growth phase and determine the cell density.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate for 24 hours to allow the cells to attach and resume growth.
- Dasatinib Treatment:
 - Prepare a serial dilution of Dasatinib in complete medium.
 - Remove the old medium from the wells and add 100 μ L of medium containing the different concentrations of Dasatinib or vehicle control (medium with the same final DMSO concentration).
 - Incubate the plate for 48-72 hours.
- MTT Assay:
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
 - Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the Dasatinib concentration and determine the IC₅₀ value.

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol allows for the direct assessment of the inhibition of a specific kinase's activity within the cell.

Procedure:

- Cell Treatment and Lysis:
 - Seed cells and treat with Dasatinib as described in the cell proliferation assay. The treatment duration can be shorter (e.g., 1-6 hours) to observe acute effects on signaling.[8] [19]
 - After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Src Tyr416).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip the membrane and re-probe with an antibody for the total form of the target protein and a loading control (e.g., β -actin or GAPDH) to ensure equal protein loading.

Troubleshooting Common Issues in Kinase Assays

Problem	Potential Cause(s)	Suggested Solution(s)
High variability between replicates	- Pipetting errors- Inconsistent incubation times- Cell clumping	- Use calibrated pipettes and proper technique- Ensure consistent timing for all steps- Ensure single-cell suspension before seeding
No or low signal in biochemical assay	- Inactive enzyme- Incorrect buffer conditions- Degraded ATP or substrate	- Use a new batch of enzyme and test its activity- Optimize buffer pH, salt, and cofactor concentrations- Use fresh ATP and substrate solutions
High background in cell-based assay	- Contamination (microbial)- Reagent interference	- Maintain sterile cell culture technique- Run controls without cells to check for reagent-related background
IC ₅₀ value significantly different from literature	- Different assay conditions (e.g., ATP concentration)- Cell line variability- Inaccurate compound concentration	- Standardize ATP concentration (e.g., at K _m)- Use authenticated cell lines- Verify the concentration and purity of the inhibitor stock solution

Evaluating Off-Target Effects

A critical aspect of kinase inhibitor characterization is the assessment of off-target effects.^[20] ^[21]^[22] Dasatinib's activity against multiple kinases is a prime example of polypharmacology, which can be therapeutically advantageous but also lead to side effects.^[18]^[23]^[24]^[25] It is essential to profile inhibitors against a panel of kinases to understand their selectivity.

Furthermore, in cell-based assays, off-target effects can be investigated by using cell lines with different kinase dependencies or by rescuing the inhibitory effect with downstream signaling activators.^[17]

Conclusion

The rigorous and systematic application of biochemical and cell-based kinase inhibition assays is indispensable for the discovery and development of novel kinase inhibitors. By using a well-characterized compound like Dasatinib as a model, researchers can establish robust protocols and gain a deeper understanding of the principles of kinase inhibitor evaluation. This guide provides a foundational framework to assist scientists in designing and executing these assays with precision and confidence, ultimately contributing to the advancement of targeted therapies.

References

- Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019). PubMed. Retrieved from [\[Link\]](#)
- Patel, V. K. (2007). Nicotinamide derivative used as a p38 kinase inhibitor. SciSpace. Retrieved from [\[Link\]](#)
- Alkynyl nicotinamide compounds as kinase inhibitors. (2022). Google Patents.
- Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine. Retrieved from [\[Link\]](#)
- Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. (n.d.). NIH. Retrieved from [\[Link\]](#)
- Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. (2006). Blood. Retrieved from [\[Link\]](#)
- Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. (2018). PubMed. Retrieved from [\[Link\]](#)
- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). Blood. Retrieved from [\[Link\]](#)
- Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. (2023). PubMed. Retrieved from [\[Link\]](#)

- Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Structure-activity relationship (SAR) studies on isonicotinamides as highly selective, brain penetrable, and orally active inhibitors of glycogen synthase kinase-3 (GSK-3) for the potential treatment of Alzheimer's disease. (n.d.). ACS. Retrieved from [\[Link\]](#)
- The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. (n.d.). NIH. Retrieved from [\[Link\]](#)
- Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- c-Src Kinase Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics. Retrieved from [\[Link\]](#)
- Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). PubMed. Retrieved from [\[Link\]](#)
- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PMC. Retrieved from [\[Link\]](#)
- SRC Kinase Assay. (n.d.). BellBrook Labs. Retrieved from [\[Link\]](#)
- Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. (2008). AACR Journals. Retrieved from [\[Link\]](#)
- DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). PMC. Retrieved from [\[Link\]](#)
- Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. (n.d.). Journal of the American Chemical Society. Retrieved from [\[Link\]](#)

- Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. (2020). *Frontiers*. Retrieved from [[Link](#)]
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). *BMC Systems Biology*. Retrieved from [[Link](#)]
- Chemi-Verse™ SRC Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [[Link](#)]
- Spotlight: Cell-based kinase assay formats. (2022). *Reaction Biology*. Retrieved from [[Link](#)]
- Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (2008). *Blood*. Retrieved from [[Link](#)]
- Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (n.d.). *PMC*. Retrieved from [[Link](#)]
- Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (n.d.). *NIH*. Retrieved from [[Link](#)]
- Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. (n.d.). *MDPI*. Retrieved from [[Link](#)]
- Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. (n.d.). *AACR Journals*. Retrieved from [[Link](#)]
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). *PMC*. Retrieved from [[Link](#)]
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). *NIH*. Retrieved from [[Link](#)]
- Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies. (2021). *NIH*. Retrieved from [[Link](#)]
- Off-target effects of MEK inhibitors. (n.d.). *PMC*. Retrieved from [[Link](#)]
- The tyrosine kinase inhibitor AMN107 (Nilotinib) exhibits off-target effects in lymphoblastic cell lines. (n.d.). *PubMed*. Retrieved from [[Link](#)]

- Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. (2020). PMC. Retrieved from [\[Link\]](#)
- The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. (n.d.). MDPI. Retrieved from [\[Link\]](#)
- Nicotinamide-N-methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma. (2022). PubMed Central. Retrieved from [\[Link\]](#)
- Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Recent Advances in NAMPT Inhibitors: A Novel Immunotherapeutic Strategy. (2020). PMC. Retrieved from [\[Link\]](#)
- What is the mechanism of Dasatinib? (2024). Patsnap Synapse. Retrieved from [\[Link\]](#)
- Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. (n.d.). PMC. Retrieved from [\[Link\]](#)

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Sources

- 1. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinamide-N-methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide derivative used as a p38 kinase inhibitor (2007) | Vipulkumar Kantibhai Patel | 3 Citations [scispace.com]
- 7. US20220089599A1 - Alkynyl nicotinamide compounds as kinase inhibitors - Google Patents [patents.google.com]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pubmed.ncbi.nlm.nih.gov]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assayquant.com [assayquant.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pubmed.ncbi.nlm.nih.gov]
- 20. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pubmed.ncbi.nlm.nih.gov]
- 21. Off-target effects of MEK inhibitors - PMC [pubmed.ncbi.nlm.nih.gov]
- 22. The tyrosine kinase inhibitor AMN107 (Nilotinib) exhibits off-target effects in lymphoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pubmed.ncbi.nlm.nih.gov]
- 24. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pubmed.ncbi.nlm.nih.gov]

- [25. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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